molecular formula C16H15ClFNO4S B2467119 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid CAS No. 1211439-50-7

3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid

Cat. No.: B2467119
CAS No.: 1211439-50-7
M. Wt: 371.81
InChI Key: ZZMONGWSWTUICB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid is a synthetic organic compound that features both chlorophenyl and fluorophenyl groups. These groups are known for their significant roles in medicinal chemistry, often contributing to the biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the butanoic acid backbone: This could be achieved through a Grignard reaction or other alkylation methods.

    Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation.

    Fluorination: The fluorophenyl group could be introduced via nucleophilic aromatic substitution or other fluorination techniques.

Industrial Production Methods

Industrial production would likely involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butanoic acid moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.

    Substitution: Both the chlorophenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals.

Biology

In biological research, it might be used to study the effects of halogenated aromatic compounds on biological systems.

Medicine

Medically, compounds with similar structures are often investigated for their potential as anti-inflammatory or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with sulfonyl groups can act as enzyme inhibitors, while halogenated aromatics might interact with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-[(4-bromophenyl)sulfonylamino]butanoic acid
  • 3-(4-Fluorophenyl)-4-[(4-chlorophenyl)sulfonylamino]butanoic acid

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups, along with the sulfonylamino moiety, might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO4S/c17-13-3-1-11(2-4-13)12(9-16(20)21)10-19-24(22,23)15-7-5-14(18)6-8-15/h1-8,12,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMONGWSWTUICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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